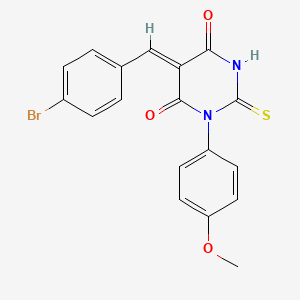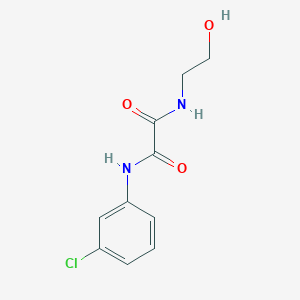![molecular formula C30H28N2OS B11641380 2-(benzylsulfanyl)-3-(2-methylphenyl)-3H-spiro[benzo[h]quinazoline-5,1'-cyclopentan]-4(6H)-one](/img/structure/B11641380.png)
2-(benzylsulfanyl)-3-(2-methylphenyl)-3H-spiro[benzo[h]quinazoline-5,1'-cyclopentan]-4(6H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(benzylsulfanyl)-3-(2-methylphenyl)-3H-spiro[benzo[h]quinazoline-5,1’-cyclopentan]-4(6H)-one is a complex organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom. This particular compound features a spiro connection between a benzoquinazoline and a cyclopentanone ring, with additional benzylsulfanyl and methylphenyl groups attached. The presence of these functional groups and the spiro structure endows the compound with unique chemical and physical properties, making it of interest in various fields of scientific research.
準備方法
The synthesis of 2-(benzylsulfanyl)-3-(2-methylphenyl)-3H-spiro[benzo[h]quinazoline-5,1’-cyclopentan]-4(6H)-one typically involves multiple steps, starting from readily available precursors. The synthetic route may include the following steps:
Formation of the benzoquinazoline core: This can be achieved through the cyclization of appropriate aniline derivatives with orthoesters or formamides under acidic conditions.
Introduction of the spirocyclopentanone ring: This step involves the reaction of the benzoquinazoline intermediate with cyclopentanone derivatives under basic conditions to form the spiro compound.
Attachment of the benzylsulfanyl group: This can be done through nucleophilic substitution reactions where a benzylthiol is reacted with the spiro compound in the presence of a suitable base.
Introduction of the methylphenyl group: This step involves the Friedel-Crafts alkylation of the spiro compound with a methylphenyl halide in the presence of a Lewis acid catalyst.
Industrial production methods for this compound would likely involve optimization of these steps to maximize yield and purity, as well as the development of scalable processes for each reaction.
化学反応の分析
2-(benzylsulfanyl)-3-(2-methylphenyl)-3H-spiro[benzo[h]quinazoline-5,1’-cyclopentan]-4(6H)-one can undergo various types of chemical reactions, including:
Oxidation: The benzylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the cyclopentanone ring can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens in the presence of a catalyst.
Hydrolysis: The spiro compound can be hydrolyzed under acidic or basic conditions to break the spiro linkage and form the corresponding open-chain compounds.
The major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
2-(benzylsulfanyl)-3-(2-methylphenyl)-3H-spiro[benzo[h]quinazoline-5,1’-cyclopentan]-4(6H)-one has several scientific research applications, including:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, as well as a model compound for studying spiro compound reactivity and properties.
Biology: It may be investigated for its potential biological activities, such as antimicrobial, anticancer, or enzyme inhibition properties.
Medicine: The compound could be explored as a lead compound for the development of new pharmaceuticals, particularly those targeting specific biological pathways or receptors.
Industry: It may find applications in the development of new materials, such as polymers or coatings, due to its unique structural features.
作用機序
The mechanism of action of 2-(benzylsulfanyl)-3-(2-methylphenyl)-3H-spiro[benzo[h]quinazoline-5,1’-cyclopentan]-4(6H)-one depends on its specific application. For example, if the compound is being studied for its antimicrobial activity, it may act by inhibiting key enzymes or disrupting cell membrane integrity. If it is being investigated for anticancer properties, it may interfere with cell signaling pathways or induce apoptosis in cancer cells. The molecular targets and pathways involved would need to be identified through detailed biochemical and pharmacological studies.
類似化合物との比較
2-(benzylsulfanyl)-3-(2-methylphenyl)-3H-spiro[benzo[h]quinazoline-5,1’-cyclopentan]-4(6H)-one can be compared with other spiro compounds and benzylsulfanyl derivatives. Similar compounds include:
Spiro[benzo[h]quinazoline-5,1’-cyclopentan]-4(6H)-one: Lacks the benzylsulfanyl and methylphenyl groups, which may result in different chemical and biological properties.
2-(benzylsulfanyl)-3-phenyl-3H-spiro[benzo[h]quinazoline-5,1’-cyclopentan]-4(6H)-one: Similar structure but without the methyl group on the phenyl ring, which may affect its reactivity and interactions.
2-(benzylsulfanyl)-3-(2-methylphenyl)-3H-quinazoline-4(6H)-one: Lacks the spirocyclopentanone ring, which may influence its stability and biological activity.
特性
分子式 |
C30H28N2OS |
|---|---|
分子量 |
464.6 g/mol |
IUPAC名 |
2-benzylsulfanyl-3-(2-methylphenyl)spiro[6H-benzo[h]quinazoline-5,1'-cyclopentane]-4-one |
InChI |
InChI=1S/C30H28N2OS/c1-21-11-5-8-16-25(21)32-28(33)26-27(31-29(32)34-20-22-12-3-2-4-13-22)24-15-7-6-14-23(24)19-30(26)17-9-10-18-30/h2-8,11-16H,9-10,17-20H2,1H3 |
InChIキー |
RDADJCDSLFULBO-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=CC=C1N2C(=O)C3=C(C4=CC=CC=C4CC35CCCC5)N=C2SCC6=CC=CC=C6 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Propan-2-yl 4-[4-(dimethylamino)phenyl]-7-(4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate](/img/structure/B11641301.png)

![1-[3-(dimethylamino)propyl]-3-hydroxy-5-(4-methoxyphenyl)-4-{[2-methyl-4-(prop-2-en-1-yloxy)phenyl]carbonyl}-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11641308.png)
![N,N-dimethyl-4-[(E)-2-(naphtho[1,2-d][1,3]thiazol-2-yl)ethenyl]aniline](/img/structure/B11641310.png)
![2-[2-(3,4-Dihydroxyphenyl)-2-oxoethyl]sulfanyl-4,6-dimethylpyridine-3-carbonitrile](/img/structure/B11641318.png)
![2-[8,9-Bis(4-methoxyphenyl)furo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-2-YL]phenol](/img/structure/B11641330.png)
![methyl 4-{[(2-hexyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]methyl}benzoate](/img/structure/B11641343.png)
![propan-2-yl 2-[(8-methyl-2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetate](/img/structure/B11641353.png)


![(5Z)-5-({5-Bromo-2-[(3-fluorophenyl)methoxy]phenyl}methylidene)-3-[(4-chlorophenyl)methyl]-1,3-thiazolidine-2,4-dione](/img/structure/B11641373.png)
![(3Z)-1-ethyl-3-[6-oxo-2-(4-propoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B11641388.png)
![1-[3-(dimethylamino)propyl]-5-(2-fluorophenyl)-3-hydroxy-4-[3-methyl-4-(prop-2-en-1-yloxy)benzoyl]-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B11641390.png)
![2-(morpholin-4-yl)-3-{(Z)-[4-oxo-3-(propan-2-yl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11641395.png)
